3,3,3-trifluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide
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Overview
Description
3,3,3-trifluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a complex organic compound characterized by the presence of trifluoromethyl, pyrazine, and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Pyrazine Group: The pyrazine moiety is introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the pyrazole intermediate.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrazine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, 3,3,3-trifluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is studied for its potential therapeutic applications. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-trifluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide
- 3,3,3-trifluoro-N-(2-(3-(quinolin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide
- 3,3,3-trifluoro-N-(2-(3-(benzothiazol-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide
Uniqueness
Compared to similar compounds, 3,3,3-trifluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide stands out due to the presence of the pyrazine ring, which can impart unique electronic and steric properties
Properties
IUPAC Name |
3,3,3-trifluoro-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N5O2S/c13-12(14,15)2-8-23(21,22)18-5-7-20-6-1-10(19-20)11-9-16-3-4-17-11/h1,3-4,6,9,18H,2,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEFJQDSKLSLIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C2=NC=CN=C2)CCNS(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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